ethyl (2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl (2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazole ring, a dichlorophenoxy group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenoxy Group: The 2,4-dichlorophenoxy group is introduced via nucleophilic substitution reactions, often using 2,4-dichlorophenol and an appropriate leaving group.
Formation of the Imino Group: The imino group is formed through the condensation of an amine with an aldehyde or ketone.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine or reduce other functional groups within the molecule.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl (2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive agent, with studies exploring its effects on various biological systems.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that regulate cellular processes such as metabolism, signal transduction, and gene expression.
Comparison with Similar Compounds
Ethyl (2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl (2Z)-2-{[2-(2-chlorophenoxy)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate: This compound has a similar structure but with a single chlorine atom.
Ethyl (2Z)-2-{[2-(4-chlorophenoxy)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate: This compound has the chlorine atom in a different position on the phenoxy group.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-(2,4-dichlorophenoxy)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O4S/c1-4-23-15(22)14-9(2)20(3)16(25-14)19-13(21)8-24-12-6-5-10(17)7-11(12)18/h5-7H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYJWADKEWCTGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)COC2=C(C=C(C=C2)Cl)Cl)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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